(4-Carbamoyl-2-methylphenyl)boronic acid is a boronic acid derivative characterized by the presence of a carbamoyl group at the para position and a methyl group at the ortho position of a phenyl ring. Its chemical formula is with a molecular weight of approximately 178.98 g/mol. The compound is identified by its CAS number 1156500-86-5 and is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .
(4-Carbamoyl-2-methylphenyl)boronic acid can be synthesized through several methods:
These methods often require careful control of reaction conditions to ensure high yields and purity .
(4-Carbamoyl-2-methylphenyl)boronic acid has several applications in:
Interaction studies involving (4-Carbamoyl-2-methylphenyl)boronic acid primarily focus on its reactivity with biological molecules. Research indicates that boronic acids can bind reversibly to diols, which may be exploited in drug design and delivery systems. These interactions are crucial for understanding how such compounds can modulate biological pathways or serve as inhibitors for specific enzymes .
Several compounds share structural similarities with (4-Carbamoyl-2-methylphenyl)boronic acid. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
(4-Carbamoylphenyl)boronic acid | C8H10BNO3 | Lacks the methyl group, affecting sterics |
(3-Carbamoyl-2-methylphenyl)boronic acid | C8H10BNO3 | Different substitution pattern on the phenyl ring |
(4-Aminophenyl)boronic acid | C6H8BNO2 | Contains an amino group instead of a carbamoyl |
The uniqueness of (4-Carbamoyl-2-methylphenyl)boronic acid lies in its specific arrangement of functional groups, which influences its reactivity and potential applications in synthesis compared to other similar compounds. The presence of both a carbamoyl and a methyl group contributes to its distinctive chemical behavior and utility in various applications .